molecular formula C11H16N6 B11878410 8-cyclohexyl-7H-purine-2,6-diamine CAS No. 872103-17-8

8-cyclohexyl-7H-purine-2,6-diamine

Cat. No.: B11878410
CAS No.: 872103-17-8
M. Wt: 232.29 g/mol
InChI Key: KLOQBMHNOSOKLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Cyclohexyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the purine ring or the cyclohexyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Cyclohexyl-1H-purine-2,6-diamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

8-Cyclohexyl-1H-purine-2,6-diamine can be compared to other 2,6-diamino-substituted purines, such as:

The uniqueness of 8-cyclohexyl-1H-purine-2,6-diamine lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for targeted cancer therapies.

Properties

CAS No.

872103-17-8

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

8-cyclohexyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H16N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h6H,1-5H2,(H5,12,13,14,15,16,17)

InChI Key

KLOQBMHNOSOKLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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